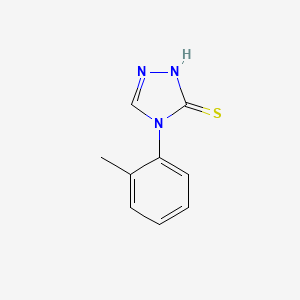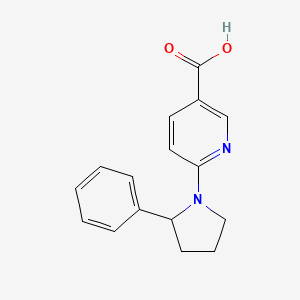
6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid
説明
6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid (6-PPPCA) is a novel compound that has been recently investigated for its potential applications in scientific research. 6-PPPCA is a pyridine derivative that has been used in a variety of studies due to its unique properties.
科学的研究の応用
Organic Synthesis and Drug Design
Research has led to the development of novel compounds and methodologies in organic chemistry using pyridine and pyrrolidine derivatives. For instance, the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides showcases a method for preparing a library of compounds through a series of transformations starting from itaconic acid, indicating potential applications in drug design and discovery (Črček et al., 2012). Additionally, the creation of enantiomeric polyhydroxyalkylpyrrolidines from 1,3-dipolar cycloadducts, although showing minimal inhibitory activity in biological assays, reflects the ongoing exploration of pyrrolidine derivatives in medicinal chemistry (Oliveira Udry et al., 2016).
Materials Science and Coordination Chemistry
In materials science, pyridine and pyrrolidine derivatives have been utilized to construct complex coordination polymers and networks. Research on lanthanide coordination polymers with pyridine-2,5-dicarboxylic acid has unveiled structures with rutile and rutile-related topologies, revealing insights into the construction of three-dimensional frameworks for potential application in catalysis, gas storage, or sensing technologies (Qin et al., 2005).
Supramolecular Chemistry
Studies in supramolecular chemistry have showcased the synthesis of novel ligands for constructing metal-organic frameworks (MOFs) with unique properties. For example, research on pyridine-tricarboxylic acid-driven metal(ii)-organic architectures has highlighted the versatility of pyridine derivatives in forming structures with significant structural diversity and potential applications in gas sorption, catalysis, and luminescence (Zhao et al., 2019).
特性
IUPAC Name |
6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(20)13-8-9-15(17-11-13)18-10-4-7-14(18)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFHBWLOLUMEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378083 | |
| Record name | 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid | |
CAS RN |
904816-72-4 | |
| Record name | 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



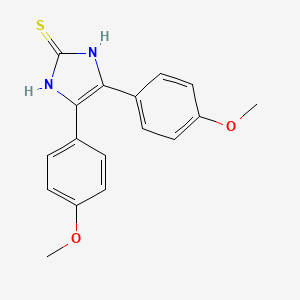
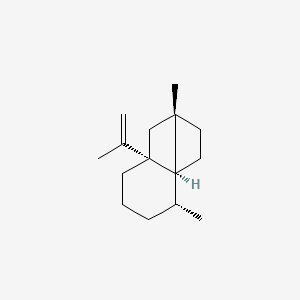
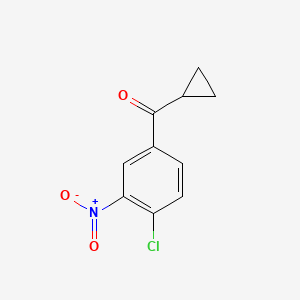
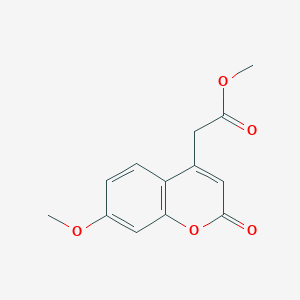
![1-[4-(Chloromethyl)-2-thienyl]ethanone](/img/structure/B1620741.png)
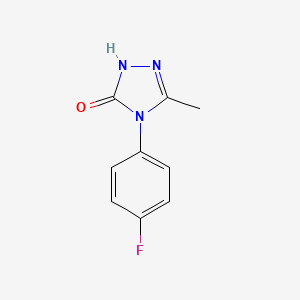
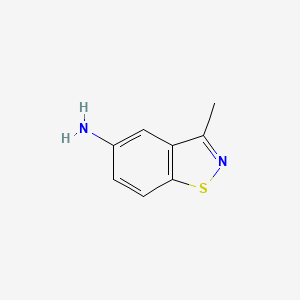
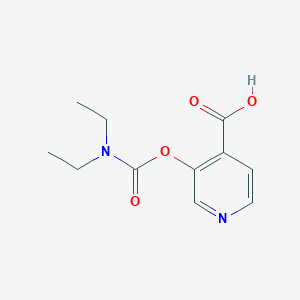
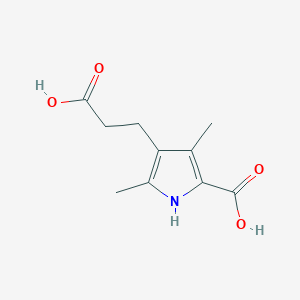
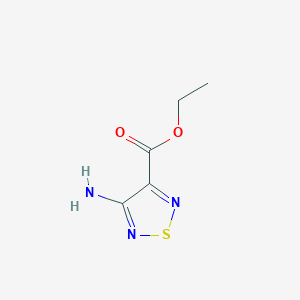
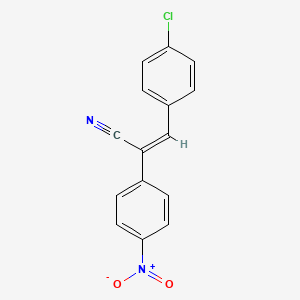
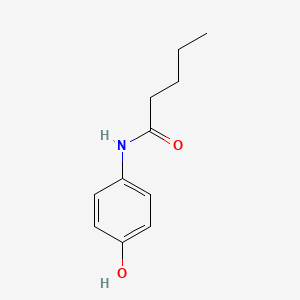
![4-[[3-[(3-Nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B1620754.png)
